1,4-Di(1H-1,2,3-triazol-5-yl)benzene
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Overview
Description
1,4-Di(1H-1,2,3-triazol-5-yl)benzene is an organic compound with the molecular formula C10H8N6. It is a derivative of benzene, where two hydrogen atoms are replaced by 1H-1,2,3-triazol-5-yl groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(1H-1,2,3-triazol-5-yl)benzene can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between 1,4-diazidobenzene and terminal alkynes in the presence of a copper(I) catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for larger-scale synthesis. The use of copper(I) catalysts and appropriate reaction conditions ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(1H-1,2,3-triazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4-Di(1H-1,2,3-triazol-5-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is explored for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers .
Mechanism of Action
The mechanism of action of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are crucial for its applications in catalysis, materials science, and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-1,2,3-triazol-5-yl)benzene: A similar compound with three triazole groups attached to a benzene ring.
3,5-Diphenyl-1H-1,2,4-triazole: A triazole derivative with phenyl groups at the 3 and 5 positions
Uniqueness
1,4-Di(1H-1,2,3-triazol-5-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in click chemistry reactions makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8N6 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-[4-(2H-triazol-4-yl)phenyl]-2H-triazole |
InChI |
InChI=1S/C10H8N6/c1-2-8(10-6-12-16-14-10)4-3-7(1)9-5-11-15-13-9/h1-6H,(H,11,13,15)(H,12,14,16) |
InChI Key |
DPRUGZYRIBOPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)C3=NNN=C3 |
Origin of Product |
United States |
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